3-Bromobenzonitrile

Crystal Engineering Supramolecular Chemistry Halogen Bonding

This meta-substituted aryl bromide is the preferred building block when regiochemical precision matters. Unlike ortho and para isomers, the meta-bromine position alters electronic distribution and steric profile, delivering superior selectivity in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. Procure 3-Bromobenzonitrile for synthesizing CNS-targeted pharmaceuticals, oncology kinase inhibitors, agrochemical actives, and advanced materials where plastic bending properties are desired. Standard purity ≥98%; bulk quantities available. Choose the isomer that gives your synthesis a competitive edge.

Molecular Formula C7H4BrN
Molecular Weight 182.02 g/mol
CAS No. 6952-59-6
Cat. No. B1265711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromobenzonitrile
CAS6952-59-6
Molecular FormulaC7H4BrN
Molecular Weight182.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C#N
InChIInChI=1S/C7H4BrN/c8-7-3-1-2-6(4-7)5-9/h1-4H
InChIKeySTXAVEHFKAXGOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromobenzonitrile (CAS 6952-59-6) Procurement: Key Chemical Properties and Role as a Versatile Aromatic Building Block


3-Bromobenzonitrile (CAS 6952-59-6), also known as m-bromobenzonitrile or 1-bromo-3-cyanobenzene, is a meta-substituted aryl bromide with the molecular formula C₇H₄BrN and a molecular weight of 182.02 g/mol [1]. It is characterized by a melting point of 38-41°C, a boiling point of 224-226°C, and a low aqueous solubility of 0.2 g/L . The compound features a reactive bromine atom as a leaving group for cross-coupling and a nitrile group for further derivatization, making it a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Why 3-Bromobenzonitrile (6952-59-6) Cannot Be Interchanged with 2-Bromo or 4-Bromo Benzonitrile


While all isomers of bromobenzonitrile (2-, 3-, and 4-bromobenzonitrile) share a C₇H₄BrN formula and serve as aryl halide building blocks, their substitution pattern on the aromatic ring fundamentally alters electronic properties, reactivity, and the physical properties of derived materials. The meta-position of the bromine atom in 3-bromobenzonitrile leads to distinct electronic and steric effects compared to its ortho- and para-analogs, which directly impacts the regioselectivity and efficiency of key reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. Furthermore, crystallographic studies on the 4-halobenzonitrile series reveal that even within the same halogen family, the bromine derivative exhibits unique mechanical properties (plastic bending) distinct from its chloro and iodo counterparts, a class-level inference that underscores the non-interchangeable nature of these compounds in solid-state applications [2].

3-Bromobenzonitrile (6952-59-6) Comparative Performance Data: Reactivity, Physical Properties, and Application-Specific Advantages


Crystal Engineering: Plastic Bending Behavior Differentiates Brominated from Chlorinated Benzonitriles

In single-component crystals of 4-halobenzonitriles, the brominated analog (4-bromobenzonitrile) exhibits a plastic bending response to mechanical stress, a behavior that is distinct from the elastic bending observed in its chlorinated counterpart. While this is a class-level inference from the 4-isomer series, it highlights that the nature of the halogen atom (Br vs. Cl) profoundly influences macroscopic crystal properties [1]. Statistical analyses and DFT calculations reveal that the C-Br...N≡C halogen bonds are more isotropic than C-Cl...N≡C bonds, which correlates with the observed plastic deformation [1].

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Processing Advantage: Lower Melting Point of 3-Bromobenzonitrile Facilitates Handling vs. 4-Bromo Analog

The melting point of 3-bromobenzonitrile is significantly lower (38-41 °C) compared to that of 4-bromobenzonitrile (110-115 °C) . This represents a quantified difference of approximately 72-74 °C. The lower melting point of the meta-isomer simplifies its transfer, dissolution, and use in both laboratory and pilot-plant settings, reducing the energy input and time required for processing.

Chemical Processing Physical Properties Supply Chain Management

Reaction Selectivity: Meta-Substitution Directs Distinct Coupling Outcomes vs. Ortho-Isomer

The meta-position of the bromine atom in 3-bromobenzonitrile results in different electronic and steric effects compared to its ortho-isomer, 2-bromobenzonitrile. This is a well-established class-level inference in aromatic substitution chemistry [1]. While a direct, quantified kinetic comparison for a specific cross-coupling reaction is not provided in the available data, the principle of regioselectivity dictates that the position of the halogen directs the site of nucleophilic attack and influences the overall yield and purity of the desired coupled product. The choice between 2-, 3-, and 4-bromobenzonitrile is therefore critical for controlling synthetic outcomes and minimizing the formation of undesired regioisomers.

Synthetic Chemistry Cross-Coupling Regioselectivity

Commercial Availability and Purity: 3-Bromobenzonitrile Offers Consistent 99% Purity at Scale

3-Bromobenzonitrile is commercially available from major suppliers at a consistent 99% purity level, with typical impurities controlled to ≤0.5% moisture and ≤0.1% individual impurities . This level of purity and specification is comparable to other high-demand bromobenzonitrile isomers, ensuring reliable performance in sensitive reactions without the need for additional purification steps. The product is supplied as a powder and stored at room temperature, simplifying inventory management .

Procurement Quality Control Supply Chain

Procurement-Driven Applications for 3-Bromobenzonitrile (6952-59-6): From Agrochemical Intermediates to Advanced Materials


Agrochemical Intermediate Synthesis via Suzuki-Miyaura Cross-Coupling

The bromine atom at the meta-position of 3-bromobenzonitrile serves as an excellent leaving group for Suzuki-Miyaura cross-coupling with aryl boronic acids. This reaction is critical for constructing the biaryl and heteroaromatic frameworks found in modern herbicides and fungicides. The resulting products can be tailored for specific pest or weed targets, and the nitrile group can be further modified to tune physicochemical properties like solubility and environmental stability. [1]

Pharmaceutical Building Block for CNS and Kinase Inhibitor Candidates

3-Bromobenzonitrile is a key starting material for synthesizing drug candidates targeting the central nervous system (CNS) and for developing various kinase inhibitors used in oncology. Its ability to participate in diverse cross-couplings (e.g., Suzuki, Buchwald-Hartwig) and the versatile nitrile group allow medicinal chemists to efficiently explore chemical space and build complex molecular architectures with precise regiocontrol. [2]

Design of Mechanically Responsive Supramolecular Materials

Drawing on class-level inferences from the mechanical properties of 4-bromobenzonitrile, the bromine atom in brominated benzonitriles imparts a plastic bending character to its crystalline forms. This property is distinct from the elastic bending of its chloro-analog. Therefore, 3-bromobenzonitrile is a compelling precursor for synthesizing novel materials where plasticity or unique mechanical responses to stress are desired, such as in flexible electronics or stress-sensing components. [3]

Liquid Crystal and Polymer Modifier Synthesis

3-Bromobenzonitrile is employed in the development of liquid crystals and as a modifier for polymers. Its structure can be integrated into polymer backbones or liquid crystal matrices to confer specific electronic or optical properties, such as tailored dielectric anisotropy or refractive index. The presence of the polar nitrile group is a key factor in influencing these material properties. [2]

Technical Documentation Hub

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